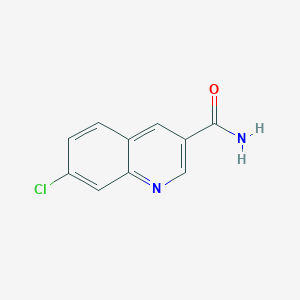

7-Chloroquinoline-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1296950-49-6 |

|---|---|

Molekularformel |

C10H7ClN2O |

Molekulargewicht |

206.63 g/mol |

IUPAC-Name |

7-chloroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) |

InChI-Schlüssel |

FGQHOHVSOBCKLF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)N)Cl |

Herkunft des Produkts |

United States |

Significance of the Quinoline Scaffold in Drug Discovery and Development

The quinoline (B57606) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of drug discovery. researchgate.netorientjchem.org Its structural versatility and ability to interact with various biological targets have solidified its status as a privileged scaffold. nih.govtandfonline.comrsc.org Quinoline-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.govnih.gov

The significance of the quinoline scaffold can be attributed to several key factors:

Broad Bioactivity: The quinoline nucleus is a common feature in numerous natural products and synthetic compounds with proven therapeutic value. rsc.orgsemanticscholar.org

Synthetic Accessibility: The synthetic chemistry of quinoline is well-established, allowing for the creation of diverse libraries of derivatives with tailored properties. nih.govtandfonline.com

Drug-like Properties: The quinoline core often imparts favorable pharmacokinetic properties to molecules, enhancing their potential as drug candidates. tandfonline.comorientjchem.org

The following table provides a glimpse into the diverse applications of the quinoline scaffold in medicine:

| Therapeutic Area | Example Quinoline-Based Drugs |

| Antimalarial | Quinine (B1679958), Chloroquine (B1663885), Primaquine researchgate.netglobalresearchonline.net |

| Anticancer | Camptothecin (B557342), Topotecan (B1662842) nih.govnih.gov |

| Antibacterial | Ciprofloxacin, Levofloxacin nih.gov |

| Anti-inflammatory | Glafenine |

Historical Context and Evolution of Quinoline Based Therapeutic Research

The story of quinoline (B57606) in medicine is intrinsically linked to the fight against malaria. In 1820, quinine (B1679958) was isolated from the bark of the Cinchona tree, marking a pivotal moment in the history of chemotherapy. researchgate.netglobalresearchonline.net For over a century, quinine was the primary treatment for malaria. researchgate.net The success of quinine spurred further research into quinoline-based compounds, leading to the synthesis of a plethora of derivatives.

The 20th century witnessed significant advancements in quinoline chemistry. The synthesis of chloroquine (B1663885) in the 1940s provided a more effective and less toxic alternative to quinine for malaria treatment. researchgate.netglobalresearchonline.net However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the development of new quinoline antimalarials like mefloquine (B1676156) and amodiaquine. researchgate.netglobalresearchonline.net

Beyond its role in malaria treatment, the therapeutic potential of the quinoline scaffold expanded to other areas. The discovery of the antibacterial activity of nalidixic acid, a quinolone antibiotic, in the 1960s paved the way for the development of the highly successful fluoroquinolone class of antibiotics. nih.gov In the realm of oncology, the isolation of the cytotoxic alkaloid camptothecin (B557342) from the Camptotheca acuminata tree in the 1960s and the subsequent development of its derivatives, such as topotecan (B1662842) and irinotecan, highlighted the potential of quinoline-based compounds as anticancer agents. nih.govnih.gov

Rationale for Dedicated Research Focus on the 7 Chloroquinoline 3 Carboxamide Core Structure

Established Synthetic Pathways to the this compound Nucleus

The construction of the this compound core relies on fundamental organic reactions that have been refined over time to provide efficient access to this important scaffold.

Application of Vilsmeier-Haack Reaction for Quinoline Carbaldehyde and Subsequent Carboxamide Formation

A cornerstone in the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. ijsr.netsemanticscholar.orgchemijournal.com This formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic substrate. ijsr.netchemijournal.com In the context of quinoline synthesis, N-arylacetamides are common starting materials. chemijournal.com

The process generally involves the treatment of an N-arylacetamide with the Vilsmeier reagent, leading to a cyclization and formylation cascade to produce a 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.orgiucr.org For instance, reacting N-phenylacetamide with a Vilsmeier adduct prepared from POCl₃ and DMF results in the formation of 2-chloroquinoline-3-carbaldehyde. iucr.org The reaction conditions, such as the molar ratio of reagents and temperature, are optimized to achieve good yields. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization.

Once the 2-chloroquinoline-3-carbaldehyde intermediate is obtained, the carboxamide can be formed through various standard transformations. One common method involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation. Another approach is the direct conversion of the aldehyde to a carboxamide, for example, through the formation of an oxime followed by a Beckmann rearrangement, although this is less commonly detailed for this specific scaffold in the reviewed literature. A more direct route involves the transformation of the formyl group into a cyano group, which can then be hydrolyzed to the carboxamide.

Carbocyclization and Heterocyclization Strategies for Quinoline Scaffold Assembly

The fundamental assembly of the quinoline scaffold, a fused benzene (B151609) and pyridine (B92270) ring system, relies on various carbocyclization and heterocyclization strategies. rsc.org While the Vilsmeier-Haack reaction represents a specific example of such a strategy, other classical methods are also noteworthy for their contribution to quinoline synthesis in general, which can be adapted for the synthesis of 7-chloroquinoline derivatives.

These strategies often involve the reaction of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent. The initial reaction typically forms an enamine or a Schiff base, which then undergoes an intramolecular cyclization followed by aromatization to yield the quinoline ring system. The specific substitution pattern on the final quinoline, including the presence of the 7-chloro substituent, is determined by the choice of the starting aniline and the reaction conditions.

Advanced Synthetic Approaches for this compound Analogs

Building upon the core this compound structure, medicinal chemists have developed advanced synthetic methods to introduce a variety of functional groups and heterocyclic appendages, aiming to modulate the compound's properties.

Organocatalytic Synthesis of 7-Chloroquinoline-1,2,3-triazole Carboxamides

A notable advancement in the derivatization of the 7-chloroquinoline scaffold is the use of organocatalysis to synthesize 7-chloroquinoline-1,2,3-triazole carboxamides. rsc.orgrsc.org This approach involves the reaction of 4-azido-7-chloroquinoline with various β-oxo-amides in the presence of a catalytic amount of an organocatalyst, such as pyrrolidine (B122466). rsc.orgrsc.org This method is efficient, proceeding in good to excellent yields, and offers a straightforward route to novel heterocyclic compounds. rsc.org The reaction is typically carried out in a solvent like DMSO at room temperature. rsc.orgscielo.br

The general procedure involves adding the β-oxo-amide and the pyrrolidine catalyst to a solution of 4-azido-7-chloroquinoline. rsc.org The reaction mixture is stirred for a specified time, and the product is then purified by column chromatography. rsc.org This methodology has been successfully applied to a range of β-oxo-amides, demonstrating its versatility. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) in 7-Chloroquinoline Functionalization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extensively used for the functionalization of the 7-chloroquinoline nucleus. nih.govresearchgate.netnih.govmdpi.comorganic-chemistry.org This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles by reacting an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. nih.govmdpi.com

In this context, 4-azido-7-chloroquinoline serves as a key building block, which can be reacted with a diverse array of terminal alkynes to generate a library of 7-chloroquinolinotriazole derivatives. nih.gov The reaction is typically carried out using a copper source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to generate the active Cu(I) species in situ. future-science.com The use of ligands can accelerate the reaction and protect sensitive substrates. researchgate.net This method has been employed to synthesize hybrids of 7-chloroquinoline and other moieties, such as sulfonamides, linked by a triazole ring. future-science.com

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-4 Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying the quinoline ring, particularly at the C-4 position. researchgate.netwikipedia.orgpressbooks.pubmdpi.commasterorganicchemistry.comnih.govnih.gov This reaction involves the displacement of a good leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comnih.gov

In the case of 4,7-dichloroquinoline (B193633), the chlorine atom at the C-4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the selective substitution of the C-4 chlorine by various nucleophiles, such as amines, while leaving the C-7 chlorine intact under controlled conditions. For example, the reaction of 4,7-dichloroquinoline with p-aminoacetophenone in ethanol (B145695) leads to the formation of 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one. researchgate.net Similarly, reaction with morpholine (B109124) in the presence of a base like potassium carbonate in DMF results in the C-4 aminated product. mdpi.com This selective functionalization is a key step in the synthesis of many biologically active 7-chloroquinoline derivatives. researchgate.netnih.govtandfonline.comnih.gov

Derivatization Strategies and Functional Group Transformations

The 7-chloroquinoline core is a versatile starting point for creating a diverse range of derivatives. Strategic modifications, particularly at the 3-position carboxamide functional group, allow for the fine-tuning of molecular properties. These transformations are key to exploring the structure-activity relationships of this chemical family.

Amidation and Esterification Reactions at the Carboxamide Moiety

While direct transformation of the carboxamide is one route, a more common and versatile strategy for creating a library of derivatives involves starting with the corresponding carboxylic acid, 7-chloroquinoline-3-carboxylic acid. uni.lu This precursor is readily converted into a wide array of amides and esters, effectively creating derivatives of the parent carboxamide.

Amidation: The synthesis of novel quinoline-3-carboxamide (B1254982) derivatives often involves coupling 7-chloroquinoline-3-carboxylic acid with various amines. This process can be facilitated by standard peptide coupling agents or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This approach has been used to generate libraries of compounds for screening purposes, including potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, reacting the quinoline core with different amines has led to the development of compounds with significant biological evaluation profiles. nih.govnih.gov

Esterification: Similarly, ester derivatives are typically synthesized by reacting 7-chloroquinoline-3-carboxylic acid with a range of alcohols under acidic conditions, often with refluxing. This method has been successfully employed to produce 7-chloroquinoline-1,2,3-triazoyl carboxylates, demonstrating the utility of the quinoline scaffold in generating ester-containing molecules. scielo.br The synthesis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a related quinoline ester, further highlights the chemical diversity that can be achieved at this position. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating Diverse Pharmacophores

A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single entity. The this compound scaffold is an excellent platform for this approach.

Click Chemistry and Triazole Hybrids: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for creating hybrid molecules under mild conditions. This method has been utilized, sometimes with ultrasound irradiation, to synthesize novel N-aryl-1,2,3-triazoyl carboxamides from 7-chloroquinoline precursors. researchgate.nettandfonline.comtandfonline.com Researchers have also synthesized covalently linked hybrids containing 4-amino-7-chloroquinoline and sulfonamide moieties, connected via a scielo.brrsc.orgasianpubs.org-triazole linker, to explore new biological activities. future-science.com

Hydrazone and Other Hybrids: Another common approach is the formation of hydrazone linkages. 7-Chloroquinoline-4-hydrazones have been extensively studied, linking the quinoline core to various other heterocyclic or aromatic systems to create compounds with potential anticancer activity. nih.gov Further derivatization can be achieved by reacting the quinoline moiety with molecules like ethyl acetoacetate (B1235776) to form more complex heterocyclic systems. tandfonline.com These strategies aim to combine the known properties of the 7-chloroquinoline nucleus with other bioactive fragments, such as sulfonamides, chalcones, or other heterocycles, to generate novel chemical entities. future-science.comnih.govdurham.ac.uk

Advanced Analytical Techniques for Structural Elucidation

The definitive confirmation of the chemical structure of newly synthesized this compound derivatives relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence of molecular structure, conformation, and connectivity.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their spatial proximity through coupling constants (J). rsc.org ¹³C NMR reveals the number and type of carbon atoms in the molecule. scielo.brrsc.org The spectral data for various 7-chloroquinoline derivatives are extensively reported, confirming the successful synthesis and substitution patterns. scielo.brrsc.orgresearchgate.net

Interactive Table: Example NMR Data for 7-Chloroquinoline Derivatives This table presents typical chemical shift ranges observed for protons and carbons in derivatives of the 7-chloroquinoline scaffold, based on reported data. scielo.brrsc.org

| Nucleus | Position on Quinoline Ring | Typical Chemical Shift (δ) in ppm | Description |

| ¹H | H-2 | 9.0 - 9.2 | Singlet or doublet, downfield due to proximity to nitrogen. |

| ¹H | H-4 | 7.4 - 7.6 | Doublet, part of the pyridine ring. |

| ¹H | H-5, H-6, H-8 | 7.3 - 8.3 | Multiplets or doublets in the aromatic region of the benzene ring. |

| ¹³C | C=O (Carboxamide/Ester) | 158 - 161 | Carbonyl carbon, a key indicator of the functional group. |

| ¹³C | C-7 (with Cl) | ~137 | Carbon attached to chlorine. |

| ¹³C | Quaternary Carbons | 120 - 152 | Multiple signals corresponding to the fused ring system. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound and its derivatives, characteristic absorption bands confirm key structural features. For example, a strong band in the region of 1690-1660 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the amide group. asianpubs.org The N-H stretching frequencies of the amide can be observed around 3367 cm⁻¹. future-science.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the synthesized compound with a high degree of confidence. scielo.brrsc.org

Interactive Table: Example Mass Spectrometry Data for a 7-Chloroquinoline Derivative This table illustrates the type of data obtained from mass spectrometry for a hypothetical derivative. rsc.org

| Ion Type | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 397 | Molecular ion peak, indicating the molecular weight of the compound. |

| [M+H]⁺ | 398.0569 | Protonated molecule, used in HRMS for precise formula calculation. |

| Fragment | 232 | A fragment ion resulting from the cleavage of the molecule in the spectrometer. |

| Fragment | 162 | Another characteristic fragment ion of the 7-chloroquinoline core. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation.

For derivatives of this compound, single-crystal X-ray diffraction can reveal:

Absolute Stereochemistry: In chiral molecules, it can unambiguously determine the absolute configuration (R or S) of stereocenters. nih.gov

Conformation: It defines the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles. For example, in a derivative containing a morpholine ring, crystallography can confirm its specific conformation, such as a "chair" form. nih.gov

Intermolecular Interactions: It shows how molecules are packed in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions that stabilize the structure. nih.gov

This technique was used to confirm the structures of 2-cyanoguanidinophenytoin and its Mannich base, detailing the monoclinic crystal system and the specific space groups (P2₁/c and C2/c). nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design. nih.gov

Antimalarial Activity Assessment

The global challenge of drug-resistant malaria has spurred the development of novel antimalarial agents. Derivatives of 7-chloroquinoline, a scaffold present in the well-known antimalarial drug chloroquine, are being extensively investigated for their potential to overcome resistance mechanisms.

In Vitro Efficacy Against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

A significant body of research has focused on the in vitro antimalarial activity of this compound derivatives against various strains of Plasmodium falciparum, the most lethal species causing malaria in humans. These studies consistently demonstrate the potent effects of these compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.

For instance, novel 7-chloroquinoline-triazole conjugates have shown considerable efficacy. One such derivative, QP11, which features a m-NO2 substitution, was effective against both CQS and CQR strains. nih.gov It is believed to act by inhibiting falcipain-2 (FP2), a cysteine protease crucial for hemoglobin degradation by the parasite, and by hindering hemozoin formation. nih.gov Further studies on piperazine-linked 7-chloroquinoline-triazole conjugates revealed that they can exhibit synergistic effects when combined with chloroquine. nih.gov

Hybrid compounds integrating the 7-chloroquinoline moiety with other pharmacophores have also yielded promising results. A series of 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline conjugates displayed potent antimalarial activity against the CQR W2 strain of P. falciparum. raco.cat Similarly, 4-aminoquinoline-pyrimidine hybrids linked via a piperazine (B1678402) unit showed significant activity against both CQS and CQR strains, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The nature of the linker and substituents has been shown to be critical in modulating the antimalarial activity. nih.gov

Furthermore, 7-chloroquinoline-benzimidazole hybrids have demonstrated potent antiplasmodial activity at nanomolar concentrations against both the Pf3D7 (CQS) and PfDd2 (CQR) strains of P. falciparum. mdpi.com The structural features influencing this activity have been explored through quantitative structure-activity relationship (QSAR) models. mdpi.com Another study highlighted 7-chloroquinoline-tethered sulfonamides and their nih.govnih.govnih.gov-triazole hybrids, with some compounds showing significant antimalarial activity against the 3D7 strain of P. falciparum. future-science.comnih.gov

The development of 7-chloroquinoline hydrazones has also been a focus, with many of these compounds showing significant antimalarial properties. nih.gov Additionally, the introduction of a ferrocene (B1249389) scaffold into 7-chloroquinoline derivatives has resulted in compounds with good in vitro antiplasmodial activity against resistant strains. nih.gov

Below is an interactive data table summarizing the in vitro antimalarial activity of selected this compound derivatives.

| Derivative Class | P. falciparum Strain(s) | Key Findings | Reference |

| Piperazine-linked 7-chloroquinoline-triazole conjugates | Chloroquine-sensitive & -resistant | QP11 showed efficacy against both strains, inhibited FP2, and hindered hemozoin formation. Synergistic effects with chloroquine observed. | nih.gov |

| 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline conjugates | Chloroquine-resistant (W2) | Potent antimalarial activity. | raco.cat |

| 4-Aminoquinoline-pyrimidine hybrids | Chloroquine-sensitive & -resistant | IC50 values in the low nanomolar range. | nih.gov |

| 7-Chloroquinoline-benzimidazole hybrids | Chloroquine-sensitive (Pf3D7) & -resistant (PfDd2) | Potent antiplasmodial activity at nanomolar concentrations. | mdpi.com |

| 7-Chloroquinoline-tethered sulfonamides & their nih.govnih.govnih.gov-triazole hybrids | Chloroquine-sensitive (3D7) | Significant antimalarial activity. | future-science.comnih.gov |

| 7-Chloroquinoline hydrazones | Not specified | Significant antimalarial properties. | nih.gov |

| Ferrocene-containing 7-chloroquinoline derivatives | Resistant strains | Good in vitro antiplasmodial activity. | nih.gov |

In Vivo Studies in Rodent Malaria Models (P. berghei, P. chabaudi, P. yoelii)

The promising in vitro results of 7-chloroquinoline derivatives have been further evaluated in vivo using various rodent malaria models. These studies are crucial for assessing the efficacy, pharmacokinetics, and preliminary safety of these compounds in a living organism.

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has demonstrated oral activity in P. berghei, P. chabaudi, and P. yoelii models of rodent malaria. mdpi.com Its efficacy was found to be comparable or even superior to that of chloroquine. mdpi.com Similarly, certain 4-aminoquinoline-1,3,5-triazine derivatives have shown good in vivo antimalarial potential against P. berghei. raco.cat

Quinoline-based benzoxazines have also been investigated, with some derivatives showing promise in a mouse model of malaria. raco.cat Furthermore, a hydrazine (B178648) derivative of a hybrid compound was reported to be effective in vivo against P. berghei, demonstrating a higher rate of parasite reduction compared to chloroquine at the same dose. nih.gov

Lead-optimized quinoline-4-carboxamides have exhibited excellent oral efficacy in the P. berghei malaria mouse model, with some compounds achieving ED90 values below 1 mg/kg when administered orally over four days. nih.gov These potent in vivo effects, coupled with a novel mechanism of action targeting translation elongation factor 2 (PfEF2), have led to the preclinical development of one such compound, DDD107498. nih.gov

The following table provides a summary of the in vivo antimalarial activity of selected this compound derivatives in rodent models.

| Derivative Class | Rodent Malaria Model(s) | Key Findings | Reference |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. berghei, P. chabaudi, P. yoelii | Orally active with efficacy comparable or superior to chloroquine. | mdpi.com |

| 4-Aminoquinoline-1,3,5-triazine derivatives | P. berghei | Good in vivo antimalarial potential. | raco.cat |

| Quinoline-based benzoxazines | Mouse malaria model | Promising results. | raco.cat |

| Hydrazine derivative of a hybrid compound | P. berghei | Higher rate of parasite reduction compared to chloroquine. | nih.gov |

| Quinoline-4-carboxamides (e.g., DDD107498) | P. berghei | Excellent oral efficacy with ED90 values <1 mg/kg. | nih.gov |

Activity Against Plasmodium vivax Field Isolates

While P. falciparum is the most deadly malaria parasite, P. vivax is the most widespread, causing significant morbidity. Research has also extended to evaluating the efficacy of 7-chloroquinoline derivatives against field isolates of P. vivax.

The pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has shown activity against a panel of P. vivax field isolates. mdpi.com This is a significant finding, as it suggests a broader spectrum of antimalarial activity for this class of compounds. Quinoline-based drugs, in general, are still utilized in the treatment of P. vivax malaria. mdpi.com The development of new derivatives with potent activity against this species is therefore of high importance.

Anticancer and Antitumor Potential

In addition to their antimalarial properties, this compound derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, and their mechanisms of action are being actively investigated.

Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa, Bladder Carcinoma)

A number of studies have reported the cytotoxic activity of 7-chloroquinoline derivatives against various human cancer cell lines.

Breast Cancer (MCF-7): Several 7-chloroquinoline derivatives have been shown to inhibit the viability of MCF-7 breast cancer cells. nih.govresearchgate.net For example, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives (QTCAs) significantly decreased the viability of MCF-7 cells in a dose-dependent manner. nih.gov One derivative, QTCA-1, also showed high cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Other studies have also reported the cytotoxic effects of various heterocyclic compounds containing the quinoline moiety on MCF-7 cells. researchgate.netnih.govrevistabionatura.comnih.gov

Colon Cancer (HCT-116): 7-chloroquinoline derivatives have also demonstrated cytotoxicity against HCT-116 human colon cancer cells. researchgate.netresearchgate.net A gallium(III) complex with a 7-chloroquinoline thiosemicarbazone ligand was found to be highly potent against the HCT-116 cell line. nih.gov Some 7-chloroquinoline-1,2,3-triazoyl carboxamides have also shown cytotoxic activity against HCT-116 cells. researchgate.net Furthermore, certain 2-oxoquinoline derivatives have been shown to induce apoptosis in HCT116 cells. scispace.com

Cervical Cancer (HeLa): The cytotoxic effects of 7-chloroquinoline derivatives have been observed in HeLa cervical cancer cells. researchgate.net One study found that certain derivatives exerted high activity against HeLa cells. researchgate.net

Bladder Carcinoma: A series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCAs) were investigated for their antitumor properties against human bladder carcinoma cells (5637; grade II carcinoma). nih.govresearchgate.net The results showed major dose- and time-dependent cytotoxic effects. nih.govresearchgate.net

The following interactive data table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCAs) | MCF-7, MDA-MB-231, Bladder Carcinoma (5637), HCT-116 | Dose- and time-dependent cytotoxicity. | nih.govnih.govresearchgate.net |

| Gallium(III) complex with 7-chloroquinoline thiosemicarbazone | HCT-116 | Highly potent cytotoxic activity. | nih.gov |

| 7-Chloroquinoline derivatives (general) | HeLa | High cytotoxic activity observed for some derivatives. | researchgate.net |

| 2-Oxoquinoline derivatives | HCT116 | Induction of apoptosis. | scispace.com |

Induction of Cell Cycle Arrest Mechanisms in Malignant Cells

Beyond direct cytotoxicity, this compound derivatives have been shown to exert their anticancer effects by interfering with the cell cycle of malignant cells, leading to cell cycle arrest.

In human bladder carcinoma cells, treatment with 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCAs) resulted in cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net In contrast, in MCF-7 breast cancer cells, these same compounds induced a G0/G1 cycle arrest, while no cell cycle arrest was observed in MDA-MB-231 cells, suggesting a cell-line-specific mechanism. nih.gov

Other studies have also pointed to the ability of quinoline derivatives to induce cell cycle arrest. For instance, in HCT-116 colon cancer cells, a particular quinoline derivative caused cell cycle arrest in the G1 phase. researchgate.net Another study on colon cancer cells found that a derivative could arrest the cell cycle at the G2 and S-phases. researchgate.net The induction of cell cycle arrest is a key mechanism by which these compounds can inhibit the proliferation of cancer cells.

Apoptosis Induction and Characterization of Associated Pathways

Derivatives of this compound have shown notable efficacy in inducing programmed cell death, or apoptosis, in various cancer cell lines.

Studies on a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCAs) have demonstrated significant, dose-dependent cytotoxic effects on human bladder carcinoma cells (5637) and breast cancer cells (MCF-7 and MDA-MB-231). nih.govnih.gov In particular, the derivative QTCA-1 showed the highest cytotoxic activity against triple-negative breast cancer cells (MDA-MB-231), with IC50 values of 20.60, 20.42, and 19.91 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov This cytotoxicity is strongly linked to the induction of apoptosis. Treatment with QTCA-1 resulted in a substantial increase in apoptotic cell death, with 80.4% of MDA-MB-231 cells undergoing apoptosis, compared to only 16.8% of hormone-dependent MCF-7 cells. nih.gov

In human bladder cancer cells, derivatives QTCA-1 and QTCA-4 were also confirmed to induce significant cell death and apoptosis. nih.gov The mechanism of action appears to involve the arrest of the cell cycle, specifically in the G0/G1 phase for both bladder cancer and MCF-7 breast cancer cells. nih.govnih.gov Molecular docking simulations suggest these compounds have a high affinity for key signaling proteins involved in cell survival and proliferation, such as PARP-1, Scr, and PI3K/mTOR. nih.gov Further investigation through western blotting confirmed the binding of QTCAs to both pro- and anti-apoptotic proteins, reinforcing their role in the apoptotic pathway. nih.gov

Another class of derivatives, 7-chloro-(4-thioalkylquinolines), has also been investigated for its antiproliferative activity. These studies revealed that the cytotoxicity of these compounds is influenced by the oxidation state of the sulfur atom and the quinolinic nitrogen. Derivatives with higher oxidation states demonstrated increased cytotoxicity, which was associated with the induction of apoptosis and damage to DNA/RNA. mdpi.com

Table 1: Cytotoxic and Apoptotic Effects of this compound Derivatives

| Compound | Cell Line | Activity | Key Findings | Source |

|---|---|---|---|---|

| QTCA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity (IC50) | 19.91 µM at 72h | nih.gov |

| QTCA-1 | MDA-MB-231 | Apoptosis Induction | 80.4% cell death | nih.gov |

| QTCA-1 | MCF-7 (Hormone-Dependent Breast Cancer) | Apoptosis Induction | 16.8% cell death | nih.gov |

| QTCA-1 & QTCA-4 | 5637 (Bladder Carcinoma) | Apoptosis Induction | Significant cell death and G0/G1 phase arrest | nih.gov |

Antimicrobial Activity

The 7-chloroquinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. scielo.br Carboxamide derivatives built on this core have been extensively evaluated for their antibacterial, antifungal, and antitubercular properties.

Antibacterial Spectrum and Potency (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes)

Numerous studies have confirmed the antibacterial potential of this compound derivatives against a panel of Gram-positive and Gram-negative bacteria.

A series of novel 2-chloroquinoline-4-carboxamides demonstrated activity against both Escherichia coli and Staphylococcus aureus. researchgate.netbohrium.com Similarly, newly synthesized 7-chloroquinoline sulphonamide derivatives were screened against S. aureus, Bacillus subtilis, E. coli, and Klebsiella pneumoniae. researchgate.net Within this series, one compound showed the most potent activity against all tested strains except B. subtilis, although its efficacy was lower than the control drug, ciprofloxacin. researchgate.net

Another study focusing on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety investigated their efficacy against urinary tract infection pathogens. nih.gov One derivative, 3l, was particularly effective against E. coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. This compound was also active against Pseudomonas aeruginosa and S. aureus. Its mechanism is believed to involve damaging the bacterial cell membrane, as evidenced by a protein leakage assay. nih.gov Furthermore, click synthesis has been used to create novel 7-chloroquinoline derivatives that show moderate to good inhibition against E. coli and S. aureus. tandfonline.com

Table 2: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

| Derivative Class | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| 7-Methoxyquinoline Sulfonamide (Compound 3l) | Escherichia coli | MIC = 7.812 µg/mL | nih.gov |

| 7-Methoxyquinoline Sulfonamide (Compound 3l) | Pseudomonas aeruginosa | Inhibition Zone = 16.2 mm | nih.gov |

| 7-Methoxyquinoline Sulfonamide (Compound 3l) | Staphylococcus aureus | Inhibition Zone = 18.0 mm | nih.gov |

| 7-Chloroquinoline Sulfonamides | E. coli, S. aureus, K. pneumoniae | Moderate activity observed | researchgate.net |

| 2-Chloroquinoline-4-carboxamides | E. coli, S. aureus | Activity confirmed | researchgate.netbohrium.com |

Antifungal Activity

The antifungal potential of 7-chloroquinoline derivatives has been demonstrated against a variety of fungal pathogens. Fifteen 7-chloro-4-arylhydrazonequinolines were tested against eight oral fungi, including several Candida species and Rhodotorula glutinis. researchgate.net Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole (B54011). For instance, the most active compound against R. glutinis had an MIC value similar to that of fluconazole. researchgate.net

Other synthetic approaches have yielded derivatives with broad-spectrum antifungal action. A series of 7-chloroquinoline sulphonamides showed strong activity against Penicillium simplicissimum and Aspergillus niger, with four compounds in the series proving more potent than fluconazole against these two fungi. researchgate.net Additionally, 7-chloroquinoline derivatives synthesized via "click chemistry" were active against Aspergillus fumigatus and Candida albicans. tandfonline.com The 7-chloroquinoline moiety is recognized as a key component for antifungal properties. researchgate.net

Antitubercular Investigations

Derivatives of 7-chloroquinoline have emerged as promising leads in the search for new antituberculosis drugs. scielo.br A series of twenty-one 7-chloro-4-quinolinylhydrazones were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three compounds from this series (3f, 3i, and 3o) were non-cytotoxic and displayed a significant MIC of 2.5 µg/mL, which is comparable to the first-line drugs ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL). nih.gov

In another study, newly synthesized 7-chloroquinoline derivatives were tested, with two compounds (3a and 3b) proving to be more active than rifampicin against M. tuberculosis H37Rv. researchgate.net Further research identified quinoline-isoxazole-based compounds with submicromolar activity against replicating M. tuberculosis. researchgate.net Notably, some of these compounds retained their activity against strains resistant to rifampin, isoniazid, and streptomycin, highlighting their potential to combat drug-resistant tuberculosis. researchgate.net More recently, quinolone derivatives were optimized, leading to compounds with excellent activity against multidrug-resistant (MDR) TB strains, with MIC values as low as 0.9 µg/mL. rsc.org

Other Emerging Pharmacological Effects

Antioxidant Activity and Radical Scavenging Potential

The antioxidant properties of quinoline derivatives are an area of growing research interest. scielo.br The radical scavenging potential of 7-chloroquinoline-1,2,3-triazoyl carboxylates has been explored through various assays. scielo.br One derivative, compound 3k, demonstrated a notable ability to scavenge nitric oxide (NO) radicals, reducing nitrite (B80452) production by up to 41% at concentrations of 50 µmol/L or higher. scielo.br However, the same compounds did not show scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals, suggesting a specific mechanism of antioxidant action. scielo.br

Another study synthesized quinoline-hydrazone and quinoline-benzimidazole derivatives and tested their antioxidant capacity using a DPPH assay. nih.gov The quinoline-hydrazone derivative showed better antioxidant activity than the quinoline-benzimidazole derivative, though both were weaker than the ascorbic acid control. nih.gov Theoretical studies have also been conducted to predict the antioxidant activity of a large set of quinoline derivatives. nih.gov These predictions, based on parameters related to hydrogen atom and single electron transfer, suggest that optimized quinoline derivatives could be more efficient antioxidants than the standard, Trolox. nih.gov

Anti-inflammatory and Antinociceptive Properties

Recent research has highlighted the dual anti-inflammatory and antinociceptive (pain-relieving) effects of this compound derivatives. A notable example is a novel 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative, which has been synthesized and evaluated in preclinical models. This compound, referred to as compound 3a in a study, demonstrated significant properties in combating acute pain and inflammation. rsc.org

The antinociceptive activity was assessed using the acetic acid-induced writhing test and the hot plate test in mice. In the writhing test, which models inflammatory pain, the compound showed a marked reduction in the number of abdominal constrictions. The hot plate test, which assesses central nervous system-mediated analgesia, also indicated a significant increase in pain tolerance.

The anti-inflammatory potential was investigated using the carrageenan-induced paw edema model in rats. This model mimics the exudative phase of acute inflammation. The administration of the 7-chloroquinoline derivative led to a substantial reduction in paw swelling, indicating potent anti-inflammatory effects.

These findings suggest that this compound derivatives could serve as a promising foundation for the development of new therapeutic agents for inflammatory conditions and pain management. The mechanism is thought to be linked to the inhibition of inflammatory mediators.

Anticonvulsant Activity

The therapeutic exploration of this compound derivatives extends to the field of neurology, with studies demonstrating their potential as anticonvulsant agents. The same 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative (compound 3a) that showed anti-inflammatory and antinociceptive effects was also screened for its ability to protect against seizures. rsc.org

In preclinical models, the compound was effective in reducing the incidence and severity of seizures induced by chemical convulsants such as pilocarpine (B147212) and pentylenetetrazole (PTZ). rsc.org These models are well-established for the initial screening of potential antiepileptic drugs. The ability of the derivative to counteract seizures in both models suggests a broad spectrum of anticonvulsant activity. The observed efficacy points towards a potential mechanism involving the modulation of neurotransmitter systems or ion channels implicated in seizure generation.

Corrosion Inhibiting Activity in Material Science Applications

Beyond their biomedical applications, quinoline derivatives, the parent class of this compound, have been recognized for their utility in material science, specifically as corrosion inhibitors for mild steel in acidic environments. researchgate.netbiointerfaceresearch.com Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface. researchgate.net

The mechanism of corrosion inhibition by quinoline derivatives involves the formation of a protective film on the steel surface, which acts as a barrier to the corrosive medium. researchgate.net This adsorption process is facilitated by the presence of π-electrons in the quinoline ring and the lone pair of electrons on the nitrogen atom. These features allow the molecule to interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, adsorbed layer.

Studies on various quinoline derivatives have consistently shown that their inhibition efficiency increases with concentration. researchgate.netbiointerfaceresearch.com The structure of the specific derivative, including the nature and position of substituents on the quinoline ring, plays a crucial role in its effectiveness as a corrosion inhibitor. researchgate.net While research specifically detailing the corrosion inhibiting properties of this compound is not extensively available, the established principles of quinoline-based corrosion inhibitors strongly suggest its potential in this application. The presence of the chloro and carboxamide groups could further enhance its adsorption and protective capabilities.

Mechanistic Studies and Molecular Targets of 7 Chloroquinoline 3 Carboxamide Derivatives

Inhibition of Key Enzymes and Receptors

The 7-chloroquinoline-3-carboxamide core structure has served as a template for the development of inhibitors targeting specific enzymes and receptors critical to disease pathogenesis.

While direct studies on this compound and Topoisomerase IIβ are limited, research into related structures provides insight into their potential mechanisms. For instance, agents like 7-chloro-1,3-dihydroxyacridone have been shown to inhibit mammalian DNA topoisomerase II catalytic activity. nih.gov These compounds act as catalytic inhibitors without enhancing topoisomerase II-mediated DNA cleavage, and they can interfere with the DNA damage induced by other topoisomerase poisons like etoposide. nih.gov

More specifically, derivatives of the closely related 4-hydroxy-2-quinolone-3-carboxamide have been identified as inhibitors of bacterial DNA Gyrase B (GyrB), an enzyme functionally related to Topoisomerase II. nih.gov In a study of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, the presence of a chlorine atom at the 7-position of the quinoline (B57606) ring was found to be favorable for GyrB inhibition. The derivative featuring a 7-chloro substituent (compound f6) demonstrated significantly higher potency than the derivative with a 7-methoxyl group (compound f8). nih.gov

Table 1: Inhibitory Activity of Quinolone-3-Carboxamide Derivatives against S. aureus GyrB

| Compound | Substituent at Position 7 | IC₅₀ (µM) |

|---|---|---|

| f6 | -Cl | 0.83 |

| f8 | -MeO | 7.90 |

Data sourced from a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, demonstrating the influence of the substituent at the 7-position on inhibitory potency against DNA Gyrase B. nih.gov

The 4-amino-7-chloroquinoline (ACQ) substructure, a close relative of this compound, is a key component in a class of small molecule, non-peptidic inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain (LC). nih.gov The BoNT/A LC is a zinc-dependent metalloprotease and a critical target for countering the toxin's effects. nih.govnih.gov Utilizing a refined pharmacophore for BoNT/A LC inhibition, researchers identified several potent inhibitors containing the 4-amino-7-chloroquinoline scaffold, with IC₅₀ values ranging from 3.2 to 17 µM. nih.gov Molecular docking studies suggest these inhibitors bind in a manner consistent with other known inhibitors, validating the structure-based pharmacophore model. nih.gov

Derivatives of quinoline-3-carboxamide (B1254982) have been investigated as inhibitors of several protein kinases involved in cell signaling and cancer progression.

Casein Kinase 2 (CK2): The 3-carboxy-4(1H)-quinolone scaffold, a structural analog, has been identified as a new class of ATP-competitive inhibitors for human protein kinase CK2. nih.gov CK2 is a serine/threonine kinase that promotes cell growth and survival and is considered a promising anti-cancer target. sigmaaldrich.comresearchgate.net Certain trichloro-substituted quinoline-3-carboxylic acid derivatives from this class show considerable selectivity and potency for CK2, with IC₅₀ values in the sub-micromolar range. nih.gov

ATM Kinase: A novel series of 3-quinoline carboxamides has been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. nih.gov Specific derivatives, such as those with a 7-fluoro substitution on the quinoline-3-carboxamide core, have demonstrated high potency and selectivity for ATM, making them valuable tools for in vivo research. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The quinoline moiety is a core component of several multi-angiokinase inhibitors that target VEGFR-2, a key receptor in tumor angiogenesis. nih.govtandfonline.com For example, a complex derivative, 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide, was identified as a potent triple-angiokinase inhibitor targeting VEGFR-2, FGFR1, and PDGFRβ, with an IC₅₀ value of 9.4 nM against VEGFR-2. nih.gov

No relevant research was identified that specifically links this compound derivatives to antagonist activity at the Cysteinyl Leukotriene 1 (CysLT1) receptor. This receptor is a well-known target for asthma and allergic rhinitis medications, which work by blocking the pro-inflammatory effects of cysteinyl leukotrienes.

No studies were found that evaluate this compound derivatives as inhibitors of lipoxygenase (LOX) enzymes. LOX inhibitors are investigated for their potential to treat inflammatory conditions by blocking the production of leukotrienes from arachidonic acid.

Modulation of Cellular Processes

Derivatives of 7-chloroquinoline (B30040) have demonstrated significant effects on fundamental cellular processes, particularly those relevant to cancer biology, such as cell proliferation, cell cycle progression, and apoptosis.

Studies on 7-chloroquinolinehydrazones, which incorporate the 7-chloroquinoline moiety, have shown potent cytotoxic and cytostatic effects against a broad panel of human cancer cell lines. These compounds exhibited submicromolar GI₅₀ values across nine tumor types, including leukemia, colon cancer, and breast cancer. Similarly, another study found that certain 7-chloroquinoline derivatives had a pronounced antitumor effect on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, while showing low toxicity to normal human liver cells.

Specifically, 7-chloroquinoline-1,2,3-triazoyl-carboxamides, which are direct derivatives, have been shown to induce dose- and time-dependent cytotoxicity in human bladder carcinoma cells (5637). These compounds were found to trigger cell cycle arrest and induce apoptosis, indicating their potential as anticancer agents. Further investigation into 7-chloroquinoline derivatives revealed that they can induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. nih.gov

Table 2: Antitumor Activity of Selected 7-Chloroquinoline Derivatives

| Compound ID | Cell Line | Activity (IC₅₀ µM) |

|---|---|---|

| Compound 3 | HCT-116 (Colon Carcinoma) | 23.39 |

| Compound 6 | HCT-116 (Colon Carcinoma) | 27.26 |

| Compound 9 | HCT-116 (Colon Carcinoma) | 21.41 |

| Compound 9 | MCF-7 (Breast Cancer) | N/A |

| Compound 9 | Hela (Cervical Carcinoma) | 21.41 |

Data from a study evaluating the biological activity of novel 7-chloroquinoline derivatives synthesized via click chemistry.

The mechanism for these cellular effects may be linked to the ability of the quinoline structure to interact with cellular macromolecules like proteins and DNA, thereby initiating a DNA-damage response or other cell death pathways.

Disruption of Lysosomal Function and Autophagy Pathways

A critical mechanism of action for some quinoline derivatives is the disruption of lysosomal function, which in turn inhibits the process of autophagy. Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, and its inhibition can lead to cell death, making it a target for cancer therapy. nih.gov

Chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ) are well-known for their ability to disrupt lysosomal function and inhibit autophagy. nih.gov Building on this, novel quinoline derivatives have been developed that show enhanced effects. For instance, Lys05, a dimer of 4-amino-7-chloroquinoline, demonstrates more potent lysosome accumulation and deacidification compared to HCQ, leading to significantly higher anticancer activity in preclinical models. nih.gov Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to induce lysosomal deacidification and are thought to inhibit lysosomal degradation, thereby blocking the autophagy process and inducing apoptosis. nih.gov These findings suggest that the quinoline scaffold is a key pharmacophore for targeting lysosomal function.

Table 1: Research Findings on Lysosomal Disruption by Quinoline Derivatives

| Compound/Derivative Class | Key Finding | Implication | Reference |

| Lys05 (4-amino-7-chloroquinoline dimer) | Enhanced lysosome accumulation and deacidification compared to HCQ. | Higher anticancer activity. | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) | Induces deacidification of the lysosome and inhibits lysosomal degradation. | Blocks autophagy and triggers apoptosis. | nih.gov |

| Mefloquine (B1676156) | Disrupts lysosome activity. | Exerts antileukemic effects. | nih.gov |

Interference with DNA Replication and Repair Mechanisms

Certain quinoline derivatives exert their cytotoxic effects by interfering with fundamental processes of DNA replication and repair. The integrity of a cell's genome is maintained by a complex network of proteins, and targeting these can be an effective strategy, particularly in rapidly dividing cancer cells.

One of the primary targets in this context is topoisomerase II, an enzyme that alters DNA topology and is crucial for managing DNA tangles and supercoils during replication and transcription. mdpi.com Voreloxin, a 4-oxoquinoline analogue, functions by intercalating into DNA and inhibiting topoisomerase II. mdpi.com Inspired by this, studies on 4-oxoquinoline-3-carboxamide derivatives have explored a similar mechanism. Molecular docking simulations of active derivatives, such as 16b and 17b, into the DNA binding site of topoisomerase II suggest a potential for these compounds to act as inhibitors of this enzyme. mdpi.com

Furthermore, some 7-chloroquinoline derivatives have been shown to induce DNA and RNA damage, contributing to their antiproliferative activity. mdpi.com For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxicity that correlated with the sulfur oxidation state and the length of the spacer between the quinoline core and an aromatic ester, implying a structure-activity relationship in their ability to damage nucleic acids. mdpi.com

Induction of Programmed Cell Death Pathways

A common outcome of the cellular stress induced by this compound derivatives is the activation of programmed cell death, or apoptosis. This is a controlled process of cell dismantling that is essential for normal development and tissue homeostasis, and its induction is a hallmark of many effective anticancer agents.

Studies have shown that 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives (QTCAs) can significantly decrease the viability of cancer cells in a dose-dependent manner. nih.gov For instance, the derivative QTCA-1 was highly cytotoxic to triple-negative breast cancer cells (MDA-MB-231), inducing apoptosis in over 80% of the cells. nih.gov In human bladder carcinoma cells, derivatives QTCA-1 and QTCA-4 were also found to induce significant cell death and apoptosis. nih.gov The mechanism of apoptosis induction can be linked to the modulation of pro- and anti-apoptotic proteins. Western blot analysis has confirmed the binding of QTCAs to such proteins, influencing the cellular decision to undergo apoptosis. nih.gov

The induction of apoptosis is often accompanied by cell cycle arrest. In hormonal-dependent breast cancer cells (MCF-7), QTCA treatment led to an arrest in the G0/G1 phase of the cell cycle. nih.gov Similarly, in bladder cancer cells, treatment with QTCA-1 and QTCA-4 was associated with cell cycle arrest in the G0/G1 phase, preventing the cells from proceeding to DNA synthesis and mitosis. nih.gov

Table 2: Cytotoxic and Apoptotic Effects of QTCA Derivatives

| Compound | Cell Line | Key Effect | IC50 Value (MDA-MB-231, 72h) | Reference |

| QTCA-1 | MDA-MB-231 (Triple-negative breast cancer) | High apoptosis induction (80.4% dead cells) | 19.91 µM | nih.gov |

| QTCA-1 | 5637 (Bladder carcinoma) | Induction of apoptosis and G0/G1 cell cycle arrest | Not specified | nih.gov |

| QTCA-4 | 5637 (Bladder carcinoma) | Induction of apoptosis and G0/G1 cell cycle arrest | Not specified | nih.gov |

Elucidation of Molecular Interactions and Binding Modes with Biological Macromolecules

To understand the activity of this compound derivatives at a molecular level, researchers employ computational and experimental techniques to elucidate their binding modes with biological macromolecules like proteins and DNA.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its target. Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA) derivatives have used this approach to identify potential protein targets. For the derivative QTCA-1, molecular docking showed a high affinity for PARP-1, Src, and PI3K/mTOR, all of which are crucial proteins in cell survival and proliferation pathways. nih.gov This suggests that the anticancer activity of QTCA-1 may be due to its simultaneous interaction with multiple targets. nih.gov

In another example, derivatives of quinoline-3-carboxamide were optimized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth. nih.gov Molecular modeling was used to guide the synthesis of compounds with improved binding to the EGFR kinase domain. This led to the development of potent inhibitors, such as the thiophene (B33073) derivative 6b, which exhibited a strong inhibitory concentration (IC50) of 0.49 µM against EGFR. nih.gov

For quinoline-carboxamide derivatives targeting the P2X7 receptor, docking studies have revealed specific molecular interactions. The binding of one analogue was stabilized by hydrogen bonding between the nitrogen of the quinoline ring and the amino acid Lys630, along with other hydrophobic interactions. nih.gov These detailed interaction maps are invaluable for the rational design and optimization of more potent and selective inhibitors.

Structure Activity Relationship Sar and Design Principles for 7 Chloroquinoline 3 Carboxamide Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring and Carboxamide Moiety

The biological profile of 7-chloroquinoline-3-carboxamide is intricately linked to the nature and position of substituents on both the quinoline ring and the carboxamide functional group. nih.gov Strategic modifications at these sites can profoundly influence the compound's pharmacological properties, including its potency and selectivity.

Influence of Halogenation (e.g., Chlorine at C-7) on Biological Potency

The presence of a chlorine atom at the C-7 position of the quinoline ring is a critical determinant of biological activity. This halogenation has been shown to be advantageous for the antimalarial properties of quinoline derivatives. nih.govtandfonline.com Studies on various 4-aminoquinoline (B48711) analogues revealed that the 7-chloro substituent is a common feature in many potent antimalarial compounds. nih.gov The substitution at the 7-position with a range of substituents, including those introduced via Ullmann, Suzuki, and Negishi coupling reactions, has been explored to systematically vary properties like size, hydrogen bonding capacity, and hydrophobicity. nih.gov While various substitutions can lead to good antimalarial activity, the 7-chloro group remains a key component in many effective compounds. nih.gov Furthermore, research on other quinoline derivatives has highlighted the importance of halogenation at specific positions, with C-5 and C-7 substitutions often leading to significant inhibitory effects against cancer cell lines. nih.gov

Role of Substituents at C-3 (Carboxamide, Ester, Carboxylic Acid) on Activity Profile

The substituent at the C-3 position of the quinoline ring plays a pivotal role in defining the compound's activity profile. The transformation of this substituent can lead to significant shifts in biological efficacy. For instance, in a series of 4-oxo-3-carboxyl quinolones, the presence of a carboxyl ester at the C-3 position was found to be crucial for antimalarial potency. nih.gov Conversely, the conversion of this ester to a carboxylic acid or a carboxamide group resulted in a complete loss of activity against the tested malarial strains. nih.gov This highlights the specific structural requirements at the C-3 position for a particular biological target. In another study focused on antidiabetic agents, quinoline-based hydrazones with various substitutions demonstrated that electron-withdrawing groups generally enhance inhibitory effects against key metabolic enzymes. acs.org

Effects of Functional Groups on the Carboxamide Nitrogen

Modifications to the functional groups attached to the carboxamide nitrogen offer another avenue for modulating the biological activity of this compound derivatives. The nature of the substituent on the amide nitrogen can influence factors such as binding affinity and cellular uptake. Studies on quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists revealed that substitutions on the phenyl ring attached to the carboxamide moiety significantly impacted potency. nih.gov For example, the introduction of electron-withdrawing groups like -OCF3, -CF3, and -CH3 on the phenyl ring of carboxamide and oxadiazole derivatives led to improved inhibitory potency. nih.gov This suggests that the electronic properties of the substituent on the carboxamide nitrogen are critical for interaction with the target receptor.

Stereochemical Considerations and Pharmacophore Development in Quinoline-Based Ligands

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction of quinoline-based ligands with their biological targets. Chiral centers within the quinoline scaffold or its substituents can lead to stereoisomers with vastly different biological activities. The use of quinine (B1679958) and its diastereomer, quinidine, as chiral ligands in asymmetric synthesis underscores the importance of stereochemistry in directing chemical reactions and, by extension, biological interactions. wikipedia.org

Pharmacophore modeling, a computational technique, is instrumental in identifying the key structural features required for a ligand to bind to a specific receptor. nih.govnih.gov For quinoline derivatives, a typical pharmacophore model might include features such as a ring aromatic group, hydrogen bond acceptors, and hydrophobic regions. nih.gov The development of such models allows for the rational design of new, more potent ligands by ensuring they possess the necessary spatial and electronic characteristics for optimal target engagement.

Strategies for Enhancing Ligand Efficiency and Druggability

Ligand efficiency (LE) and druggability are crucial metrics in the drug discovery process, guiding the optimization of lead compounds. LE relates the binding affinity of a molecule to its size, while druggability assesses the likelihood of a target being modulated by a small molecule. For quinoline-based compounds, several strategies can be employed to enhance these properties.

One approach is to optimize the substituents on the quinoline ring and other parts of the molecule to improve binding affinity without excessively increasing molecular weight. This can be achieved through techniques like fragment-based drug design, where small molecular fragments with favorable binding properties are identified and then linked together to create a more potent ligand. Additionally, computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be used to analyze the steric and electrostatic properties of a series of compounds and guide the design of new derivatives with improved activity. nih.gov

Synergistic Effects of Strategic Hybridization with Other Pharmacophores

A promising strategy for developing novel and more effective therapeutic agents is the hybridization of the this compound scaffold with other known pharmacophores. This approach aims to create hybrid molecules that combine the beneficial properties of each component, potentially leading to synergistic effects, multi-target activity, or improved pharmacokinetic profiles. future-science.com

For instance, the combination of the quinoline core with a triazole moiety has been explored in the development of antimalarial agents. future-science.com The resulting hybrid compounds demonstrated significant activity against Plasmodium falciparum. Similarly, the hybridization of quinoline with sulfonamides has also yielded compounds with notable antimalarial properties. future-science.com Another example involves the creation of phenol-triazole hybrids designed to target factors associated with Alzheimer's disease, demonstrating the versatility of this strategy. acs.org These examples highlight the potential of molecular hybridization to generate novel chemical entities with enhanced therapeutic potential.

Advanced Computational and in Silico Investigations of 7 Chloroquinoline 3 Carboxamide

Molecular Docking Simulations for Target Binding Site Prediction and Ligand-Receptor Interaction Analysis

Molecular docking simulations have been instrumental in elucidating the potential therapeutic targets of 7-chloroquinoline-3-carboxamide and its analogs. These computational studies predict the preferred binding orientation of the molecule within the active site of a protein, providing insights into its mechanism of action at a molecular level.

One area of significant investigation has been the role of quinoline-3-carboxamides (B1200007) as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs). mdpi.com These kinases, including ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), are crucial components of the DNA damage response (DDR) pathway. mdpi.com Molecular docking studies have shown that the quinoline (B57606) nitrogen of the this compound scaffold can form key hydrogen bonds with the hinge region of these kinases, acting as a competitive inhibitor of ATP. mdpi.com This interaction is critical for their potential as adjuvant treatments alongside DNA-damaging cancer therapies. mdpi.com

For instance, docking studies of quinoline-3-carboxamide (B1254982) derivatives with the kinase domains of ATM, ATR, DNA-PKcs, mTOR, and PI3Kγ have been performed to understand their selectivity. mdpi.com These simulations help in identifying specific interactions that contribute to the affinity and selectivity of the compounds for a particular kinase. mdpi.com

In the context of infectious diseases, molecular docking has been employed to explore the potential of 7-chloroquinoline (B30040) derivatives against various microbial targets. For example, in the search for novel antimicrobial agents, docking studies of 7-chloroquinoline-benzylamine hybrids suggested binding within the active site of a biofilm-causing protein (PDB: 7C7U). researchgate.net Similarly, in the development of antitubercular agents, docking simulations of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis proteins have been conducted to predict binding affinities and guide the design of more potent inhibitors. nih.gov

Furthermore, in the fight against viral infections, molecular docking was used to evaluate the binding affinity of chloroquine (B1663885) analogs, including those based on the 7-chloroquinoline scaffold, to the main protease (Mpro) of SARS-CoV-2. nih.gov These studies identified key interactions and guided the selection of analogs with the highest predicted affinity for further experimental testing. nih.gov

The following table summarizes the key molecular docking findings for 7-chloroquinoline derivatives:

| Compound Class | Target Protein(s) | Key Predicted Interactions | Therapeutic Area |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs, mTOR, PI3Kγ | Hydrogen bonding with the kinase hinge region | Cancer |

| 7-Chloroquinoline-benzylamine hybrids | Biofilm-causing protein (PDB: 7C7U) | Binding within the active site | Antimicrobial |

| Quinolinone-based thiosemicarbazones | Mycobacterium tuberculosis proteins | Not specified | Tuberculosis |

| Chloroquine analogs | SARS-CoV-2 Mpro | Not specified | COVID-19 |

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-receptor complex and the conformational changes that occur over time. These simulations complement the static view provided by molecular docking by introducing flexibility and the element of time.

In the context of antimicrobial research, MD simulations at 100 ns supported the molecular docking findings for a 7-chloroquinoline-benzylamine hybrid, suggesting a stable interaction with a biofilm-causing protein. researchgate.net Similarly, MD simulations have been used to study the stability of quinoline derivatives as potential protease inhibitors against SARS-CoV-2, indicating the formation of stable ligand-Mpro complexes. nih.gov

The insights gained from MD simulations are crucial for validating docking results and for providing a more dynamic picture of the ligand-receptor interactions, which is essential for the rational design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

QSAR models have been developed for various classes of 7-chloroquinoline derivatives. For instance, an Artificial Neural Network (ANN)-based QSAR model was created to predict the IC50 values of chloroquine analogs against SARS-CoV-2 Mpro. nih.gov This model was trained on the experimental data of other 4-aminoquinolines and was then used to predict the inhibitory potential of newly designed analogs. nih.gov

In the development of antitubercular agents, a QSAR model for quinolinone-based thiosemicarbazones indicated that the anti-TB activity was related to van der Waals descriptors, electron density, and molecular electronegativity. nih.gov This model suggested that increasing the positive value of the van der Waals descriptor could enhance biological activity, while increased electron density and electronegativity might lead to a slight decrease in activity. nih.gov Such models provide valuable guidance for optimizing the chemical structure of lead compounds to improve their efficacy.

In Silico Assessment of Pharmacokinetic Profiles and Drug-Likeness

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of chemical compounds. These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Several studies have reported the in silico ADME/Tox profiling of 7-chloroquinoline derivatives. semanticscholar.orgresearchgate.net These studies typically evaluate parameters such as:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (MW ≤ 500), lipophilicity (LogP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). researchgate.net Compounds that comply with this rule are more likely to be orally bioavailable.

Veber's Rule: This rule relates to oral bioavailability and considers the number of rotatable bonds (≤ 10) and the polar surface area (PSA ≤ 140 Ų). researchgate.net

Other ADME properties: These can include predictions of human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (FU), total clearance (CLtot), and potential for toxicity (e.g., LD50). semanticscholar.org

For example, an in silico evaluation of (7-chloroquinolin-4-yl)sulfanyl alcohol derivatives showed that they generally had favorable physicochemical properties. semanticscholar.org Similarly, a study on 7-chloroquinoline sulphonamide derivatives indicated that most of the synthesized compounds complied with Lipinski's rule of five and showed high potential for gastrointestinal absorption. researchgate.net

The following table presents a sample of predicted ADME properties for a series of (7-chloroquinolin-4-yl)sulfanyl alcohol derivatives. semanticscholar.org

| Compound | Log P | MW | HBA | HBD | Rotatable Bonds | Lipinski Violations | LogSw | %HIA | BBB Permeability |

| 3 | 3.03 | 253.75 | 3 | 1 | 3 | 0 | -3.26 | 93.31 | 0.211 |

These in silico predictions are valuable for prioritizing compounds for further experimental investigation.

Virtual Screening and Rational Library Design for Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. springernature.com This approach, combined with rational library design, allows for the focused synthesis and testing of a smaller, more promising set of novel analogs.

Virtual screening played a key role in the design of chloroquine analogs as potential SARS-CoV-2 Mpro inhibitors. nih.gov By screening a series of designed analogs in silico, researchers were able to prioritize the synthesis of the compound with the predicted greatest binding affinity and lowest IC50 value. nih.gov

Rational library design often involves modifying a known active scaffold, such as the 7-chloroquinoline core, with a variety of substituents to explore the structure-activity relationship (SAR). For example, based on initial hits from screening or known active compounds, a library of this compound analogs could be designed by varying the substituents on the carboxamide nitrogen and at other positions on the quinoline ring. These virtual libraries can then be subjected to molecular docking and ADMET predictions to select the most promising candidates for synthesis.

This iterative process of computational design, prediction, and experimental validation accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

Future Perspectives and Research Trajectories for 7 Chloroquinoline 3 Carboxamide

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern medicinal chemistry. For 7-Chloroquinoline-3-carboxamide and its analogs, future research will likely focus on moving beyond traditional, often harsh, synthesis methods.

Novel Synthetic Strategies:

Click Chemistry: This approach, known for its high yields and simple reaction conditions, has been utilized for the synthesis of 7-chloroquinoline (B30040) derivatives, demonstrating its potential for creating diverse compound libraries. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. nih.govresearchgate.net For instance, the coupling of quinolone carboxylates with amines has been efficiently achieved using microwave reactors. nih.gov

Ultrasound Irradiation: As a green chemistry technique, ultrasound has been shown to be advantageous in synthesizing 7-chloroquinoline derivatives, offering shorter reaction times and higher purity of products compared to conventional thermal methods. tandfonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. researchgate.net

Eco-Friendly Methodologies:

A significant push towards "green chemistry" aims to minimize the environmental impact of chemical processes. nih.gov This involves:

The use of less hazardous solvents.

The development of catalyst systems that can be recycled and reused.

Designing reactions that are more atom-economical, meaning more of the starting materials are incorporated into the final product.

Future research will likely see a greater emphasis on these green principles in the synthesis of this compound derivatives, making the production process more sustainable and cost-effective.

Investigation of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. nih.govmmv.org This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs). nih.govnih.gov

The MTDL Approach:

MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov This approach offers several potential advantages over combination therapies, including:

Improved efficacy through synergistic effects.

Reduced risk of drug-drug interactions.

Simplified dosing regimens.

For this compound, this represents a fertile area of investigation. By strategically modifying the core structure, it may be possible to create derivatives that not only retain their primary activity but also modulate other relevant targets. For example, a derivative could be designed to inhibit a key enzyme while also blocking a receptor involved in a related signaling pathway.